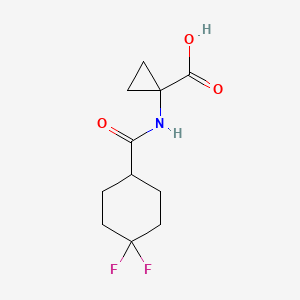
2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the second position and a sulfonyl group attached to a 4,4-difluoropiperidine moiety at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloropyridine with 4,4-difluoropiperidine under suitable conditions to form the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction, the chloro group may be replaced by a different functional group, resulting in a new derivative of the original compound.
Scientific Research Applications
2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-fluoropyridine: This compound is similar in structure but lacks the sulfonyl and piperidine moieties.
2-Chloro-3-(4,4-difluoropiperidin-1-yl)pyrazine: This compound has a pyrazine ring instead of a pyridine ring and is used in similar applications.
Uniqueness
2-Chloro-3-((4,4-difluoropiperidin-1-yl)sulfonyl)pyridine is unique due to the presence of both the sulfonyl and piperidine moieties, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11ClF2N2O2S |
|---|---|
Molecular Weight |
296.72 g/mol |
IUPAC Name |
2-chloro-3-(4,4-difluoropiperidin-1-yl)sulfonylpyridine |
InChI |
InChI=1S/C10H11ClF2N2O2S/c11-9-8(2-1-5-14-9)18(16,17)15-6-3-10(12,13)4-7-15/h1-2,5H,3-4,6-7H2 |
InChI Key |
XKVJKVISKCTKLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one](/img/structure/B12076231.png)


![Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate](/img/structure/B12076247.png)





![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)



